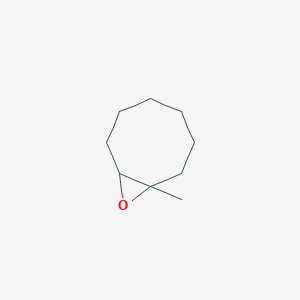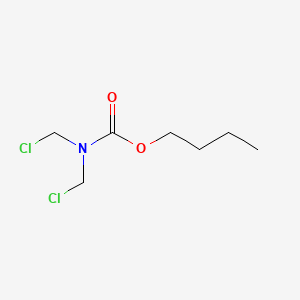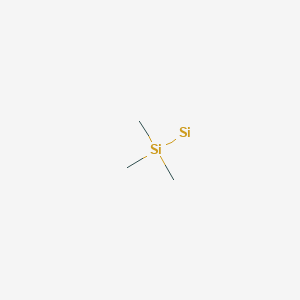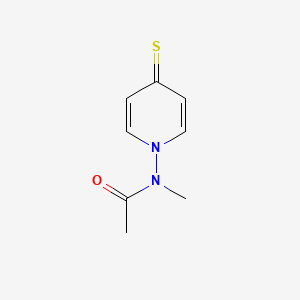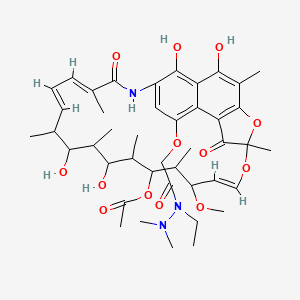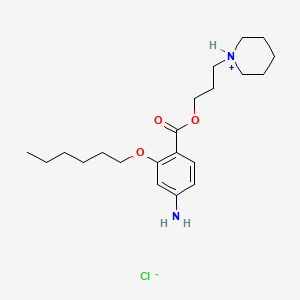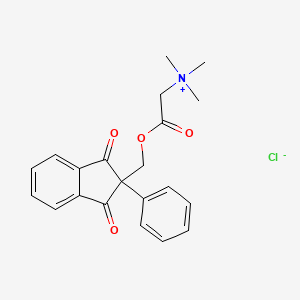
(1,3-Dioxo-2-phenylindan-2-yl(methoxycarbonyl)methyl)trimethylammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-Dioxo-2-phenylindan-2-yl(methoxycarbonyl)methyl)trimethylammonium chloride is a complex organic compound with a unique structure that includes a phenylindan core, a dioxo group, and a trimethylammonium chloride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxo-2-phenylindan-2-yl(methoxycarbonyl)methyl)trimethylammonium chloride typically involves multiple steps. One common method includes the reaction of a phenylindan derivative with a dioxo compound under specific conditions to form the core structure. This is followed by the introduction of the methoxycarbonyl group and the trimethylammonium chloride moiety through subsequent reactions. The exact conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
化学反応の分析
Types of Reactions
(1,3-Dioxo-2-phenylindan-2-yl(methoxycarbonyl)methyl)trimethylammonium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the dioxo groups or other functional groups within the molecule.
Substitution: The trimethylammonium chloride moiety can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (1,3-Dioxo-2-phenylindan-2-yl(methoxycarbonyl)methyl)trimethylammonium chloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules. Its ability to undergo various chemical reactions makes it a versatile tool in biochemical studies.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, modifications to the core structure might yield compounds with anti-inflammatory or anticancer properties.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers.
作用機序
The mechanism by which (1,3-Dioxo-2-phenylindan-2-yl(methoxycarbonyl)methyl)trimethylammonium chloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles within the biological environment.
類似化合物との比較
Similar Compounds
(4-Chloro-1,3-dioxo-2-phenylindan-2-yl(methoxycarbonyl)methyl)trimethylammonium chloride: This compound is similar in structure but includes a chloro group, which can alter its reactivity and applications.
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: Another related compound with a different core structure but similar functional groups.
Uniqueness
What sets (1,3-Dioxo-2-phenylindan-2-yl(methoxycarbonyl)methyl)trimethylammonium chloride apart is its specific combination of functional groups, which provides unique reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial settings.
特性
CAS番号 |
42223-06-3 |
|---|---|
分子式 |
C21H22ClNO4 |
分子量 |
387.9 g/mol |
IUPAC名 |
[2-[(1,3-dioxo-2-phenylinden-2-yl)methoxy]-2-oxoethyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C21H22NO4.ClH/c1-22(2,3)13-18(23)26-14-21(15-9-5-4-6-10-15)19(24)16-11-7-8-12-17(16)20(21)25;/h4-12H,13-14H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
ROINYPKVBZJCQF-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CC(=O)OCC1(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


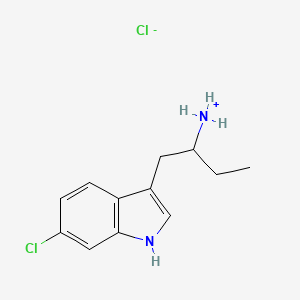

![N-[3,5-bis-(Trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide](/img/structure/B15342396.png)
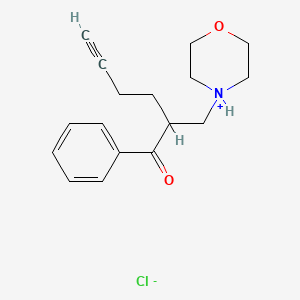
![1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate;nickel(2+);nickel(3+)](/img/structure/B15342407.png)
![Di(pyridin-2-yl) [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B15342412.png)


